molecular formula C6H11NO2 B072728 N-Acetyl-N-ethylacetamide CAS No. 1563-83-3

N-Acetyl-N-ethylacetamide

Cat. No. B072728
CAS RN: 1563-83-3
M. Wt: 129.16 g/mol
InChI Key: OUUWATVJTLBCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-N-ethylacetamide (NEAA) is a chemical compound that belongs to the class of amides. It is widely used in the field of scientific research due to its unique properties. NEAA is a white crystalline solid that is soluble in water and organic solvents. It is commonly synthesized by the reaction between acetic anhydride and ethylamine.

Mechanism Of Action

The mechanism of action of N-Acetyl-N-ethylacetamide is not fully understood. However, it is believed that N-Acetyl-N-ethylacetamide acts as a chelating agent and stabilizer in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is also believed to act as a precursor in the synthesis of other amides.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Acetyl-N-ethylacetamide are not fully understood. However, it is believed that N-Acetyl-N-ethylacetamide has no significant physiological effects on the human body.

Advantages And Limitations For Lab Experiments

The advantages of using N-Acetyl-N-ethylacetamide in lab experiments are that it is readily available, easy to handle, and has a low toxicity. The limitations of using N-Acetyl-N-ethylacetamide in lab experiments are that it has a short shelf life and is sensitive to moisture and light.

Future Directions

There are many future directions for the use of N-Acetyl-N-ethylacetamide in scientific research. Some of the future directions include:
1. The use of N-Acetyl-N-ethylacetamide as a chelating agent in the synthesis of various organic compounds.
2. The use of N-Acetyl-N-ethylacetamide as a stabilizer in the synthesis of various organic compounds.
3. The use of N-Acetyl-N-ethylacetamide as a precursor in the synthesis of other amides.
4. The use of N-Acetyl-N-ethylacetamide as a solvent in the synthesis of various organic compounds.
5. The use of N-Acetyl-N-ethylacetamide as a reagent in the synthesis of various organic compounds.
Conclusion:
In conclusion, N-Acetyl-N-ethylacetamide is a chemical compound that is widely used in the field of scientific research. It is synthesized by the reaction between acetic anhydride and ethylamine. N-Acetyl-N-ethylacetamide is used as a reagent, precursor, solvent, stabilizer, and chelating agent in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide has no significant physiological effects on the human body. The advantages of using N-Acetyl-N-ethylacetamide in lab experiments are that it is readily available, easy to handle, and has a low toxicity. The limitations of using N-Acetyl-N-ethylacetamide in lab experiments are that it has a short shelf life and is sensitive to moisture and light. There are many future directions for the use of N-Acetyl-N-ethylacetamide in scientific research.

Synthesis Methods

N-Acetyl-N-ethylacetamide is synthesized by the reaction between acetic anhydride and ethylamine. The reaction takes place in the presence of a catalyst such as pyridine. The reaction produces N-Acetyl-N-ethylacetamide and acetic acid as a byproduct. The reaction is shown below:
Acetic anhydride + Ethylamine → N-Acetyl-N-ethylacetamide + Acetic acid

Scientific Research Applications

N-Acetyl-N-ethylacetamide is widely used in the field of scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is also used as a precursor in the synthesis of other amides. N-Acetyl-N-ethylacetamide is used as a solvent in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is used as a stabilizer in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is used as a chelating agent in the synthesis of various organic compounds.

properties

IUPAC Name

N-acetyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-7(5(2)8)6(3)9/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUWATVJTLBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166071
Record name N-Acetyl-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-ethylacetamide

CAS RN

1563-83-3
Record name N-Acetyl-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1563-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-N-ethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-N-ethylacetamide
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